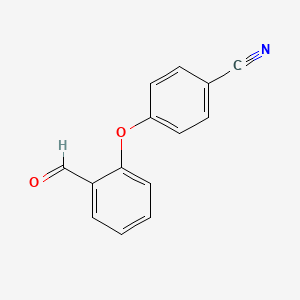

4-(2-Formylphenoxy)benzonitrile

Description

4-(2-Formylphenoxy)benzonitrile is a benzonitrile derivative featuring a formylphenoxy substituent at the para position. For instance, analogous derivatives like 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) are synthesized via nucleophilic aromatic substitution or coupling reactions involving bromo- or hydroxy-precursors . The formyl group (–CHO) on the phenoxy ring enhances reactivity, making it a versatile intermediate for further functionalization, such as condensation or Schiff base formation.

Properties

IUPAC Name |

4-(2-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXACBMAMQKNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363118 | |

| Record name | 4-(2-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478043-88-8 | |

| Record name | 4-(2-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenoxy)benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-(2-Formylphenoxy)benzonitrile can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products:

Oxidation: 4-(2-Carboxyphenoxy)benzonitrile

Reduction: 4-(2-Hydroxyphenoxy)benzonitrile

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(2-Formylphenoxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The formyl group can participate in reactions with nucleophiles, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

4-(4-Bromo-3-formylphenoxy)benzonitrile

- Structure: Contains a bromine atom at the 4-position and a formyl group at the 3-position on the phenoxy ring.

- Physical Properties :

- Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki), while the formyl group enables condensation with amines or hydrazides.

- Applications : Used as an intermediate in pharmaceuticals, such as crisaborole synthesis .

Comparison :

- 4-(2-Formylphenoxy)benzonitrile lacks bromine, reducing molecular weight and toxicity. Its formyl group remains reactive but may exhibit lower steric hindrance compared to the bromo derivative.

4-(2-Phenylthiazol-4-yl)benzonitrile

Comparison :

(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile

Comparison :

- The vinyl and furan groups in this compound enhance NLO properties, while this compound’s phenoxy bridge limits conjugation, making it less suitable for optical applications but more adaptable as a synthetic intermediate.

2-(4-(4-Cyanostyryl)styryl)benzonitrile

Comparison :

Key Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

4-(2-Formylphenoxy)benzonitrile, with the chemical structure characterized by a formyl group and a benzonitrile moiety, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of phenolic compounds that have shown various pharmacological effects, including anti-cancer properties, anti-inflammatory effects, and antimicrobial activities.

- Chemical Formula : CHNO\

- CAS Number : 478043-88-8

- Molecular Weight : 225.25 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanisms through which it operates include:

- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells. The activation of apoptotic pathways was confirmed through assays measuring caspase activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated using various in vitro models. Key findings include:

- Cytokine Inhibition : This compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential to modulate inflammatory responses.

- Cell Migration : Studies have shown that it inhibits the migration of inflammatory cells, which is a critical factor in chronic inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed:

- Bacterial Inhibition : The compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.

Study 1: Anticancer Activity in Breast Cancer Models

A study published in Cancer Research evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results showed:

- A reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.

- Induction of apoptosis was confirmed through flow cytometry analysis, indicating an increase in Annexin V-positive cells.

Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory effects, researchers treated RAW264.7 macrophages with this compound. Key outcomes included:

- A significant decrease (up to 70%) in IL-6 production at concentrations ranging from 10 µM to 100 µM.

- Inhibition of NF-kB activation was observed, suggesting a mechanism that involves modulation of transcription factors involved in inflammation.

Data Summary Table

| Biological Activity | Mechanism | Observed Effect |

|---|---|---|

| Anticancer | Cell proliferation inhibition | Reduced viability by up to 60% |

| Apoptosis induction | Increased Annexin V-positive cells | |

| Anti-inflammatory | Cytokine inhibition | Decreased IL-6 by up to 70% |

| Cell migration inhibition | Reduced migration in activated macrophages | |

| Antimicrobial | Bacterial inhibition | Effective against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.